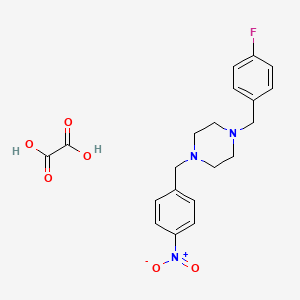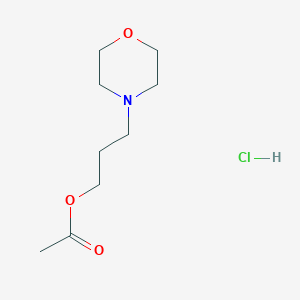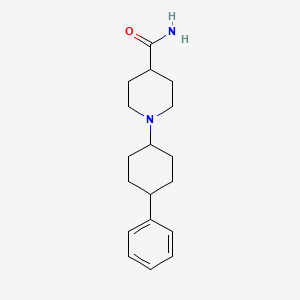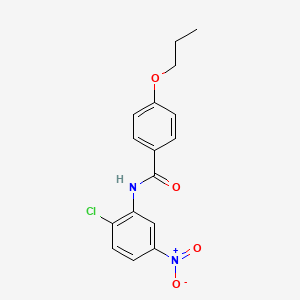![molecular formula C19H24N4O2S B4941951 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine](/img/structure/B4941951.png)
3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine, also known as MPSP, is a pyridazine compound that has been studied for its potential use as a therapeutic agent. This compound has been shown to have promising results in various scientific research applications, including cancer treatment and neuroprotection.
Wirkmechanismus
The mechanism of action of 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine is not fully understood. However, it has been suggested that 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine may inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine has been shown to have anti-inflammatory effects and to inhibit the formation of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine in lab experiments is its ability to inhibit the growth of various cancer cell lines. Additionally, 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine has been shown to have low toxicity in animal studies. However, one limitation of using 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine. One area of interest is the development of new formulations of 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine and its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to determine the safety and efficacy of 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine in human clinical trials.
Synthesemethoden
The synthesis of 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine involves several steps, including the condensation of 4-methyl-3-nitrobenzenesulfonyl chloride with pyrrolidine, followed by the addition of 2-amino-5-bromopyridine. The resulting compound is then reduced to form 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine.
Wissenschaftliche Forschungsanwendungen
3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-6-(1-pyrrolidinyl)pyridazine has been studied for its neuroprotective properties, as it has been shown to protect against neuronal damage caused by oxidative stress.
Eigenschaften
IUPAC Name |
3-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)-6-pyrrolidin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-15-6-7-16(14-18(15)26(24,25)23-12-4-5-13-23)17-8-9-19(21-20-17)22-10-2-3-11-22/h6-9,14H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQKSBZVOOYIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCCC3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-6-(pyrrolidin-1-yl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B4941878.png)
![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4941882.png)
![3-chloro-4-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B4941897.png)



![2-chloro-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4941914.png)

![4-methyl-N-[1-(4-morpholinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B4941924.png)
![(4-methoxy-3-biphenylyl)[4-(methylthio)benzyl]amine](/img/structure/B4941925.png)
![ethyl (5-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4941933.png)
![3-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4941947.png)
![2-bromo-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4941959.png)
